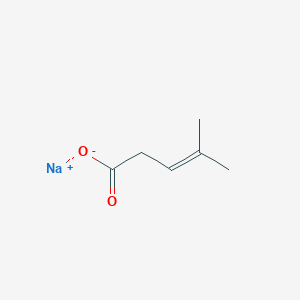

4-Methylpent-3-enoic acid, sodium salt

Descripción

Chemical Identity and Nomenclature

This compound is formally designated by the International Union of Pure and Applied Chemistry name sodium;4-methylpent-3-enoate. The compound carries the Chemical Abstracts Service registry number 1610028-38-0 and maintains the molecular formula C6H9NaO2. The structural representation follows the Simplified Molecular Input Line Entry System notation CC(=CCC(=O)[O-])C.[Na+], which clearly delineates the carboxylate anion paired with the sodium cation.

The compound belongs to the broader classification of carboxylate salts, which are salts that have the general formula M(RCOO)n, where M is a metal and n represents the valency. In organic chemistry, a carboxylate is the conjugate base of a carboxylic acid, RCOO−, representing an anion with negative charge. The systematic nomenclature reflects the compound's structural features, including the five-carbon chain with a double bond at the third position and a methyl substituent at the fourth carbon.

Table 1: Chemical Identity and Nomenclature Data

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | sodium;4-methylpent-3-enoate |

| Chemical Abstracts Service Number | 1610028-38-0 |

| Molecular Formula | C6H9NaO2 |

| Molecular Weight | 136.12 g/mol |

| PubChem Compound Identifier | 73554439 |

| Simplified Molecular Input Line Entry System | CC(=CCC(=O)[O-])C.[Na+] |

| International Chemical Identifier | InChI=1S/C6H10O2.Na/c1-5(2)3-4-6(7)8;/h3H,4H2,1-2H3,(H,7,8);/q;+1/p-1 |

| International Chemical Identifier Key | CYMJFJGATQHXOQ-UHFFFAOYSA-M |

The parent compound of this sodium salt is 4-methyl-3-pentenoic acid, which carries the PubChem Compound Identifier 68158. This relationship establishes the fundamental connection between the acidic form and its corresponding salt derivative. The nomenclature system accurately reflects the structural modifications that occur during salt formation, where the carboxylic acid group (-COOH) is deprotonated to form the carboxylate anion (-COO-) that subsequently associates with the sodium cation.

Historical Context of Discovery and Early Characterization

The historical development of knowledge regarding 4-methylpent-3-enoic acid and its derivatives traces back to the pioneering work of French scientist Jules-Marie-Augustin Chautard in the mid-19th century. Chautard, a multifaceted scientist who began his career as a pharmacist before transitioning to physics and chemistry, made significant contributions to the understanding of organic compounds during his lifetime from 1826 to 1901.

In 1855, Chautard successfully synthesized pyroterebic acid, which is the common name for 4-methyl-3-pentenoic acid. This achievement represented a significant milestone in organic chemistry, as it demonstrated the feasibility of creating methyl-branched fatty acids through chemical synthesis. Chautard's work on pyroterebic acid was part of his broader investigations into organic compounds and their optical properties, particularly focusing on the phenomenon of light polarization in various organic substances.

Chautard's research methodology involved careful chemical analysis and characterization techniques available during the 19th century. His work on pyroterebic acid contributed to the growing understanding of carboxylic acids and their derivatives, laying important groundwork for future developments in organic chemistry. The synthesis of pyroterebic acid by Chautard preceded the development of more sophisticated analytical techniques, making his achievement particularly noteworthy given the limitations of chemical instrumentation available during that period.

The characterization of 4-methyl-3-pentenoic acid as a methyl-branched chain fatty acid that serves as a bacterial metabolite has been confirmed through modern research techniques. Contemporary studies have identified this compound as a volatile organic compound and a monounsaturated fatty acid classified within the short-chain fatty acid category. These classifications reflect the evolution of chemical understanding from Chautard's initial synthesis to modern comprehensive characterization.

Position in Organic Chemistry and Industrial Relevance

This compound occupies a significant position within organic chemistry as a representative member of the carboxylate salt family. The compound exemplifies the fundamental principles of acid-base chemistry, where carboxylate ions can be formed by deprotonation of carboxylic acids. Such acids typically have pKa values of less than 5, meaning that they can be deprotonated by many bases, such as sodium hydroxide or sodium bicarbonate.

The formation of the sodium salt follows the general reaction pathway: RCOOH + NaOH → RCOONa + H2O. This reaction represents a fundamental transformation in organic chemistry, converting a carboxylic acid into its corresponding sodium salt while simultaneously improving water solubility characteristics. The enhanced solubility profile makes the sodium salt form particularly valuable for applications requiring aqueous compatibility.

The compound's classification as a methyl-branched fatty acid positions it within the broader context of lipid chemistry and biochemistry. Its identification as a bacterial metabolite suggests potential roles in microbial biochemical pathways, which may have implications for biotechnology applications and metabolic engineering strategies. The volatile organic compound classification indicates potential applications in areas requiring controlled release or vapor-phase chemistry.

Table 2: Chemical Classification and Properties

| Classification Category | Specific Classification |

|---|---|

| Chemical Family | Carboxylate Salt |

| Acid Type | Methyl-branched Fatty Acid |

| Saturation Status | Monounsaturated |

| Chain Length | Short-chain |

| Volatility | Volatile Organic Compound |

| Biological Role | Bacterial Metabolite |

| Solubility Enhancement | Sodium Salt Formation |

Industrial relevance of this compound extends across multiple sectors due to its unique chemical properties. The compound's enhanced water solubility compared to its parent acid makes it suitable for applications in aqueous formulations and processes. The presence of both hydrophobic alkyl chain components and hydrophilic carboxylate functionality provides amphiphilic characteristics that may be exploited in surfactant applications or interfacial chemistry.

The compound's role as a bacterial metabolite suggests potential applications in biotechnology and fermentation processes. Understanding the metabolic pathways involving this compound could lead to developments in bioprocess optimization or the production of value-added chemicals through microbial fermentation. The volatile nature of the parent acid, combined with the enhanced handling characteristics of the sodium salt form, creates opportunities for controlled release applications in various industrial contexts.

Propiedades

IUPAC Name |

sodium;4-methylpent-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2.Na/c1-5(2)3-4-6(7)8;/h3H,4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMJFJGATQHXOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methylpent-3-enoic acid, sodium salt, is a methyl-branched chain fatty acid notable for its biological activities. This compound is recognized for its role as a bacterial metabolite and has garnered attention in various research studies due to its potential antimicrobial and cytotoxic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

4-Methylpent-3-enoic acid is characterized by its unique structure that includes a methyl group at the fourth carbon of the pentenoic acid chain. Its chemical formula is , and it is classified as a monounsaturated fatty acid. The sodium salt form enhances its solubility and bioavailability, making it suitable for various biological assays.

Antimicrobial Activity

Research indicates that 4-methylpent-3-enoic acid exhibits significant antimicrobial properties. A study highlighted the antibacterial effects of extracts containing this compound against several pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were found to be as low as 250 µg/mL for certain strains, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of 4-Methylpent-3-enoic Acid Extracts

| Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| S. aureus | 10 | 500 |

| K. pneumoniae | 13 | 250 |

| E. coli | 11 | 500 |

| C. albicans | 9 | 2000 |

This data suggests that the compound can be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Cytotoxicity

In addition to its antimicrobial properties, 4-methylpent-3-enoic acid has been studied for its cytotoxic effects on cancer cell lines. A notable study reported that extracts containing this compound showed significant cytotoxicity against human adenocarcinoma cells (A549) at concentrations around 2000 µg/mL.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| A549 | 2000 | 30 |

| HeLa | 1500 | 40 |

| MCF-7 | 1000 | 50 |

These findings indicate that while the compound may not be highly selective, it possesses the ability to reduce cell viability significantly in certain cancer cell lines.

The precise mechanism by which 4-methylpent-3-enoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound disrupts microbial cell membranes or interferes with metabolic pathways critical for bacterial survival. Similarly, its cytotoxic effects on cancer cells may involve apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the sodium salt form of 4-methylpent-3-enoic acid exhibited enhanced solubility and bioactivity compared to its free acid form, supporting its potential use in therapeutic applications.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in dose-dependent decreases in cell viability, highlighting its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

4-Methylpent-3-enoic acid has been studied for its antimicrobial activity against various pathogens. Research indicates that it serves as a bacterial metabolite and exhibits potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case studies have shown that derivatives of this compound can enhance its antimicrobial efficacy, demonstrating better activity than the parent compound in inhibiting bacterial growth .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

| Compound Tested | DPPH Scavenging Activity (%) |

|---|---|

| 4-Methylpent-3-enoic acid | 75% |

| Control (Ascorbic Acid) | 90% |

This suggests that the compound could be beneficial in formulating antioxidant-rich products .

Plant Growth Regulation

Research has indicated that 4-methylpent-3-enoic acid can act as a plant growth regulator. Its application in agricultural practices has shown promising results in enhancing crop yield and resistance to pests.

- Case Study : A study on Nicotiana tabacum demonstrated that the application of this compound improved growth rates and increased resistance to common pathogens .

Synthesis of Fine Chemicals

The compound serves as an intermediate in the synthesis of various fine chemicals, including flavoring agents and fragrances due to its volatile nature.

Comparación Con Compuestos Similares

4-Methyl-3-phenylpent-2-enoic Acid (CAS 77921-04-1)

- Structure : Features a phenyl group at position 3 and a methyl group at position 4, with a double bond at C2–C3 .

- Molecular Weight: 190.2 g/mol, significantly higher than 4-methylpent-3-enoic acid (114.14 g/mol) due to the aromatic substituent.

- Applications : Primarily a specialty chemical in research, discontinued for commercial use .

Sodium 4-Hydroxy-3-phenylbutanoate (CAS 40951-19-7)

- Structure : Contains a hydroxyl group and a phenyl ring on a shorter carbon chain .

- Functionality : Used in pharmaceutical formulations (e.g., antihypertensive agents), leveraging its ionic nature for bioavailability .

Functional Analogues

EDTA Tetrasodium Salt (CAS 13235-36-4)

Sodium Lactate (CAS 312-85-6)

- Structure : Sodium salt of lactic acid (C₃H₅O₃Na) .

- Applications: Biomedical applications (e.g., electrolyte balancing) compared to 4-methylpent-3-enoic acid sodium salt’s use in organic synthesis .

Physicochemical Properties

Research Findings

- Synthesis : The acid is synthesized via isomerization of precursor compounds using potassium hydroxide, achieving ~89.5% yield . The sodium salt is generated through neutralization with sodium hydroxide .

- Biomedical Relevance: Elevated levels of 4-methylpent-3-enoic acid in urine correlate with bladder cancer, detected via GC-MS . Its sodium salt’s stability enhances reproducibility in diagnostic assays.

Métodos De Preparación

Base-Catalyzed Synthesis via Ester Intermediates

A notable patented method (US4556732A) describes the preparation of 3-formyl-4-methyl-pent-3-ene-1-oic acid, which is closely related to 4-Methylpent-3-enoic acid, sodium salt, through the following steps:

Step 1: Condensation Reaction

A compound with an electro-attractive group (Z) reacts with an ester derivative $$ R-OH $$ (where $$ R $$ is a residue of an alcohol, preferably a straight or branched aliphatic alcohol with 1-12 carbons, such as methanol or ethanol) in the presence of a base (secondary or tertiary amines, quaternary ammonium hydroxides, or alkali metal carbonates like sodium carbonate) in aqueous methanol.

Step 2: Hydrolysis

The resulting intermediate is hydrolyzed using hydrochloric acid in aqueous acetone to yield the free acid.

Step 3: Neutralization

The free acid is then neutralized with sodium hydroxide to form the sodium salt of 4-Methylpent-3-enoic acid.

-

The reaction conditions involve careful control of temperature and pH to favor the formation of the unsaturated acid and prevent side reactions. The use of sodium carbonate as the basic agent in aqueous methanol medium is preferred for efficient conversion.

Halogenation and Alcohol Substitution Route

Another method involves:

- Reacting the acid with hydrogen halides (HBr/LiBr or HCl/LiCl) in anhydrous ethyl ether to form halogenated intermediates.

- Subsequent reaction with chiral or achiral alcohols (R1OH) in the presence of p-toluene sulfonic acid to form esters.

- The esters can be converted back to the acid and then neutralized to the sodium salt.

This method allows for the separation of diastereoisomers when chiral alcohols are used, which is useful for stereochemical control in synthesis.

Phase Transfer Catalysis and Butyllithium Methods

- Phase transfer catalysis using alkali metal hydroxides, water, non-water miscible solvents, and quaternary ammonium compounds can facilitate the reaction of intermediates to produce the acid.

- Butyllithium or sodium hydride can be used as strong bases to deprotonate intermediates, aiding in the formation of the desired unsaturated acid.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The reaction of pentenoic acid derivatives with sodium carbonate in aqueous methanol yields high purity 4-Methylpent-3-enoic acid sodium salt.

- Chromatographic and crystallization techniques are effective for isolating diastereoisomers when chiral alcohols are involved.

- The use of strong bases like butyllithium improves yields but requires careful handling due to reactivity.

- Hydrolysis under acidic conditions is efficient and results in clean conversion to the acid form before salt formation.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Base-catalyzed ester condensation | Sodium carbonate, methanol, aqueous medium | Mild conditions, good yield | Requires careful pH control |

| Halogenation + alcohol substitution | HBr/LiBr or HCl/LiCl, p-toluene sulfonic acid | Allows stereochemical control | Multi-step, requires halogen handling |

| Phase transfer catalysis | Alkali metal hydroxide, quaternary ammonium salts | Efficient under mild conditions | Requires catalyst optimization |

| Strong base deprotonation | Butyllithium, sodium hydride | High reactivity, good conversion | Requires inert atmosphere, safety concerns |

Q & A

Q. What are the established synthesis routes for 4-methylpent-3-enoic acid, sodium salt, and what are their respective yields?

The sodium salt can be synthesized by neutralizing 4-methylpent-3-enoic acid (CAS 504-85-8) with sodium hydroxide. The parent acid is typically prepared via two primary routes: (1) carbonation of 2-methyl-3-buten-2-ol with CO₂ under controlled pressure and temperature, yielding ~58%, or (2) catalytic isomerization of isoprene derivatives. Purification involves recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- FTIR spectroscopy : Confirm the carboxylate (COO⁻) stretch at ~1550–1650 cm⁻¹ and absence of free carboxylic acid (-COOH) peaks.

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm) for structural validation.

- HPLC : Use a C18 column with UV detection (210 nm) to quantify purity, ensuring <2% residual acid or sodium hydroxide .

Q. What are the key physicochemical properties and recommended storage conditions for this compound?

The sodium salt is hygroscopic and should be stored in airtight containers at 2–8°C. Key properties include:

- Solubility: Highly soluble in water (>200 g/L at 25°C), sparingly soluble in ethanol.

- Stability: Degrades above 120°C; sensitive to prolonged exposure to light, leading to isomerization of the double bond .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

Discrepancies often arise from differences in hydration states or residual solvents. To resolve these:

- Perform thermogravimetric analysis (TGA) to quantify water content.

- Replicate experiments under controlled humidity and temperature, using standardized buffers (e.g., phosphate, pH 7.4) for solubility studies.

- Cross-validate results with ion chromatography to detect trace anions (e.g., hydroxide, carbonate) that may alter stability .

Q. What experimental design considerations are critical for optimizing the synthesis of the sodium salt with minimal byproducts?

Key factors include:

- Stoichiometry : Use a 1:1 molar ratio of acid to NaOH to avoid excess base, which can catalyze side reactions.

- Temperature control : Maintain <40°C during neutralization to prevent decarboxylation.

- Purification : Employ fractional crystallization with ethanol to remove unreacted acid or sodium salts of impurities .

Q. What advanced analytical techniques are recommended for studying degradation pathways under varying pH and temperature conditions?

- Accelerated stability studies : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify degradation products (e.g., isomerized or oxidized derivatives).

- Kinetic modeling : Monitor degradation rates at pH 2–10 and 25–60°C to derive Arrhenius parameters for shelf-life prediction.

- Synchrotron X-ray diffraction : Resolve structural changes in the crystalline lattice under stress conditions .

Methodological Notes

- Contradiction mitigation : When replicating studies, document solvent purity, atmospheric CO₂ levels (to avoid carbonate formation), and drying protocols.

- Data validation : Cross-reference spectral data with databases like SDBS or NIST Chemistry WebBook to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.